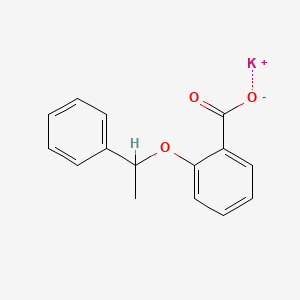

Potassium2-(1-phenylethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13KO3 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

potassium;2-(1-phenylethoxy)benzoate |

InChI |

InChI=1S/C15H14O3.K/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(16)17;/h2-11H,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

PFAQJCXEUYJJPB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+] |

Origin of Product |

United States |

Synthesis and Characterization:

Research Avenue: The most direct synthetic route would likely involve a two-step process: first, a Williamson ether synthesis between a salt of salicylic (B10762653) acid (2-hydroxybenzoic acid) and (1-phenylethyl) bromide, followed by neutralization with a potassium base like potassium hydroxide. gordon.edumasterorganicchemistry.comresearchgate.net An alternative would be the synthesis of the parent acid, 2-(1-phenylethoxy)benzoic acid, followed by its reaction with potassium hydroxide. google.comprepchem.com

Challenges: A primary challenge is achieving a stereoselective synthesis to produce enantiomerically pure (R) or (S) forms of the compound. This would require using a chiral starting material or developing an asymmetric catalytic method. francis-press.com

Chiral Materials and Recognition:enantiomerically Pure Forms of the Compound or Its Parent Acid Are Valuable Targets for the Development of New Chiral Materials.yale.edusuch Compounds Could Find Applications As:

Chiral Stationary Phases: For the chromatographic separation of other racemic mixtures. musechem.com

Chiral Sensors: Where the molecule selectively binds to one enantiomer of an analyte, leading to a detectable signal. nih.govacs.org

Asymmetric Catalysts: The carboxylate could be used to direct a metal catalyst, while the chiral environment influences the stereochemical outcome of a reaction. nih.gov

Computational Modeling:

Broader Implications for Design and Synthesis of Advanced Organic Materials

Should research into Potassium 2-(1-phenylethoxy)benzoate prove fruitful, the insights gained could have broader implications for materials science.

Theoretical and Computational Chemistry Studies of Potassium 2 1 Phenylethoxy Benzoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. For a compound like Potassium 2-(1-phenylethoxy)benzoate, Density Functional Theory (DFT) and ab initio methods would be the primary tools for investigation.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a selected level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*), the molecular geometry would be adjusted to find the minimum energy conformation. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the 2-(1-phenylethoxy)benzoate anion and its interaction with the potassium cation.

Once the optimized geometry is obtained, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the visualization of their shapes.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This visualization is invaluable for understanding intermolecular interactions. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxylate group. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. A charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom, providing a more detailed picture of the charge distribution.

Computational methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to validate the computed structure. Similarly, the vibrational frequencies from theoretical Infrared (IR) and Raman spectra can be calculated. These computed spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Table 2: Hypothetical Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm, specific proton) | 7.25 | 7.28 |

| ¹³C NMR (ppm, specific carbon) | 165.4 | 165.8 |

| IR (cm⁻¹, C=O stretch) | 1680 | 1685 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

MD simulations would allow for the exploration of the conformational landscape of Potassium 2-(1-phenylethoxy)benzoate. By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, one could observe how the molecule's conformation changes. The simulations would reveal the most stable and frequently adopted conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with its surroundings, for instance, in a biological system. The simulations would track the trajectory of each atom over time, governed by a force field that approximates the interatomic forces.

No Publicly Available Research Found for Potassium 2-(1-phenylethoxy)benzoate

A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical, computational, or experimental studies on the chemical compound Potassium 2-(1-phenylethoxy)benzoate . Consequently, information regarding its solution-phase aggregation, ion-pairing behavior, and crystal structure is not available in the public domain.

The requested detailed analysis, including data tables and research findings on its theoretical and computational chemistry, cannot be provided due to the absence of published research on this particular molecule. The topics of interest, including solution-phase behavior and solid-state polymorphism, are highly specific to the molecular structure and intermolecular interactions of a given compound. Therefore, data from related but distinct molecules, such as potassium benzoate (B1203000), cannot be used as a scientifically valid substitute.

Further investigation into this compound would require dedicated laboratory synthesis and analysis, followed by computational modeling and crystallographic studies. At present, such research has not been published in accessible scientific journals or databases.

Mechanistic Investigations of Chemical Transformations Involving Potassium 2 1 Phenylethoxy Benzoate

Role in Model Organic Reactions (e.g., as a Base, Ligand, or Catalyst Precursor)

Elucidation of Reaction Pathways and Transition States

No information available.

Kinetic and Thermodynamic Studies of Relevant Reactions

No information available.

Stability and Degradation Pathways under Controlled Chemical Conditions

Hydrolytic Stability of the Ester and Ether Linkages

No information available.

Photochemical and Thermal Decomposition Studies

No information available.

Derivatization and Analog Development Based on the 2 1 Phenylethoxy Benzoate Scaffold

Systematic Modification of the Phenylethoxy Moiety

The phenylethoxy portion of the molecule is a prime target for modification to probe its interaction with biological targets. Alterations to this group can influence factors such as lipophilicity, steric bulk, and electronic properties.

Systematic modifications can be introduced at several positions:

The Ethyl Linker: The benzylic position of the ethyl linker is a key site for modification. Changes in the stereochemistry at this chiral center, if not already defined, could lead to enantiomers with different biological activities. Furthermore, the introduction of small alkyl groups at this position could be explored.

The Ether Linkage: While chemically more challenging to modify, the ether oxygen could potentially be replaced with other linkers, such as a thioether or an amine, to investigate the importance of the oxygen atom for activity.

Table 1: Proposed Modifications to the Phenylethoxy Moiety and Their Rationale

| Modification Site | Proposed Substituent/Change | Rationale for Modification |

| Phenyl Ring | -Cl, -F, -Br | Halogens can alter lipophilicity and engage in halogen bonding. |

| Phenyl Ring | -CH₃, -C₂H₅ | Alkyl groups can probe for hydrophobic pockets in a binding site. |

| Phenyl Ring | -OCH₃, -OH | Can act as hydrogen bond donors or acceptors. |

| Phenyl Ring | -NO₂, -CN | Strong electron-withdrawing groups to probe electronic requirements. |

| Ethyl Linker | Inversion of Stereocenter | To investigate enantioselectivity of biological interactions. |

| Ether Linkage | Replacement with -S- or -NH- | To assess the role of the ether oxygen in binding. |

Synthesis and Characterization of Novel Benzoate (B1203000) Esters and Amides

The carboxylic acid functionality of 2-(1-phenylethoxy)benzoic acid is readily converted into a variety of esters and amides. These derivatives allow for a broad exploration of how modifications at this position affect the molecule's properties.

Synthesis of Benzoate Esters: Esterification of 2-(1-phenylethoxy)benzoic acid can be achieved through several standard methods, such as Fischer-Speier esterification with various alcohols in the presence of an acid catalyst. Alternatively, reaction of the corresponding acyl chloride (prepared using reagents like thionyl chloride or oxalyl chloride) with an alcohol provides a high-yielding route to the desired esters.

Synthesis of Benzoate Amides: Amides are typically synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. chemicalbook.com This approach allows for the introduction of a wide array of substituents on the amide nitrogen. The synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has been reported through a multi-step process involving esterification, cyanation, cyclization, and aminolysis. mdpi.com

Characterization: The successful synthesis of these new analogs would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds by identifying the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester or amide.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the newly synthesized molecule.

Table 2: Representative Examples of Synthesized Benzoate Esters and Amides from Analogous Benzoic Acids

| Starting Material | Reagent(s) | Product Type | Characterization Highlights | Reference |

| 2-Aminobenzoic acid derivatives | Thioglycolic/thiolactic acid, ZnCl₂ | Thiazolidinone-benzoic acid derivatives | Anti-inflammatory and analgesic activities evaluated. | nih.gov |

| 2-Chlorobenzoic acids | 2-Aminothiazoles, Cu-catalyst | N-aryl anthranilic acid intermediates | One-pot synthesis under ultrasonic irradiation. | ekb.eg |

| 2-Hydroxybenzoic acid | Various amines, coupling agents | 2-Hydroxybenzamide derivatives | Structures confirmed by FTIR, NMR, and MS. | researchgate.net |

| Benzoic acid | 2-Bromo-1-phenylethanone, Na₂CO₃ | 2-Oxo-2-phenylethyl benzoate | Crystal structure determined. | researchgate.net |

Structure-Reactivity Relationship Studies of Modified Analogs

Structure-reactivity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity or biological activity. drugdesign.org For the 2-(1-phenylethoxy)benzoate analogs, these studies would involve systematically varying the substituents and linkers to understand their impact.

The reactivity of substituted benzene (B151609) derivatives in electrophilic substitution reactions is influenced by the electronic nature of the substituents. libretexts.org Electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org

In the context of biological activity, SAR studies on selective COX-2 inhibitors, many of which feature diaryl heterocyclic cores, have shown that specific substitutions are crucial for selectivity. researchgate.net For instance, a sulfonyl group on one of the aryl rings is often found in selective COX-2 inhibitors. nih.gov While the 2-(1-phenylethoxy)benzoate scaffold is different, these findings highlight the importance of specific substituent patterns for achieving selective biological effects.

A kinetic study on the reactions of substituted phenyl benzoates with various nucleophiles demonstrated that the reactivity is highly dependent on the substituents on both the phenyl and benzoate portions of the molecule. researchgate.net The Hammett plots for these reactions provided insights into the reaction mechanism, indicating whether the rate-determining step involves the formation of an intermediate or the departure of the leaving group. researchgate.net

Table 3: Hypothetical Structure-Reactivity Trends for 2-(1-phenylethoxy)benzoate Analogs

| Moiety Modified | Substituent Type | Expected Impact on Reactivity/Activity | Rationale |

| Phenylethoxy Phenyl Ring | Electron-donating | Increased reactivity in electrophilic substitution. May enhance binding through favorable electronic interactions. | Increased electron density in the aromatic ring. |

| Phenylethoxy Phenyl Ring | Electron-withdrawing | Decreased reactivity in electrophilic substitution. May improve binding through specific electronic interactions (e.g., dipole-dipole). | Decreased electron density in the aromatic ring. |

| Benzoate Ring | Electron-withdrawing | Increased electrophilicity of the carbonyl carbon, potentially increasing reactivity towards nucleophiles. | Inductive and/or resonance withdrawal of electron density. |

| Amide/Ester Group | Bulky alkyl/aryl groups | May introduce steric hindrance, potentially leading to selectivity for certain biological targets. | Steric effects can dictate binding orientation and affinity. |

These proposed modifications and the resulting SAR data would be crucial in optimizing the 2-(1-phenylethoxy)benzoate scaffold for a desired application, providing a rational basis for the design of more potent and selective analogs.

Advanced Analytical Methodologies for Detection and Quantification of Potassium 2 1 Phenylethoxy Benzoate

Chromatographic Separations (HPLC, GC for derivatives)

Chromatographic techniques are central to the separation and analysis of Potassium 2-(1-phenylethoxy)benzoate from complex mixtures. High-Performance Liquid Chromatography (HPLC) is generally the method of choice for the direct analysis of the salt, while Gas Chromatography (GC) can be employed for the analysis of the corresponding acid after derivatization.

The development of a robust HPLC method for the purity assessment of Potassium 2-(1-phenylethoxy)benzoate involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities. A typical approach would utilize reversed-phase chromatography.

Key parameters for HPLC method development include the selection of an appropriate stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the separation of moderately polar compounds. njlabs.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. njlabs.com Gradient elution may be employed to ensure the efficient elution of all components within a reasonable timeframe. njlabs.com UV detection is suitable due to the presence of chromophores in the molecule. njlabs.com

Validation of the developed method is essential to ensure its reliability. This process involves evaluating parameters such as linearity, precision, accuracy, sensitivity, and robustness to confirm that the method is fit for its intended purpose. njlabs.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters for illustrative purposes.

For GC analysis, the non-volatile nature of the potassium salt necessitates its conversion to the more volatile free acid, 2-(1-phenylethoxy)benzoic acid. Subsequently, derivatization is required to cap the polar carboxylic acid group, thereby increasing its volatility and thermal stability for GC analysis. researchgate.netlibretexts.org Common derivatization techniques include silylation, which replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, or alkylation (esterification) to form a less polar ester. phenomenex.comgcms.cz

Detecting and quantifying trace amounts of Potassium 2-(1-phenylethoxy)benzoate in complex matrices, such as reaction mixtures or environmental samples, presents additional challenges due to potential interferences. Sample preparation becomes a critical step to isolate the analyte and remove matrix components that could interfere with the analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up and pre-concentration.

For trace analysis, the sensitivity of the detection method is paramount. In HPLC, a diode-array detector (DAD) can provide additional spectral information to aid in peak identification and purity assessment. researchgate.netnih.gov When using GC for the derivatized compound, a highly sensitive detector such as a flame ionization detector (FID) or a mass spectrometer (MS) is typically used. nih.gov

Coupled Techniques (LC-MS, GC-MS) for Identification and Quantification

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of Potassium 2-(1-phenylethoxy)benzoate.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high selectivity and sensitivity. researchgate.netresearchgate.net For LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like the 2-(1-phenylethoxy)benzoate anion. The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion, confirming its identity. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in LC-MS/MS provides enhanced sensitivity and specificity by monitoring specific parent-daughter ion transitions. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the derivatized form of 2-(1-phenylethoxy)benzoic acid. nih.gov Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification.

Table 2: Hypothetical Mass Spectrometry Parameters

| Technique | Parameter | Setting |

| LC-MS | Ionization Mode | ESI-Negative |

| Scan Mode | Full Scan (for identification) / SIM (for quantification) | |

| Monitored Ion (m/z) | [M-K]⁻ | |

| GC-MS | Ionization Mode | Electron Ionization (EI) |

| Scan Mode | Full Scan (for identification) / SIM (for quantification) | |

| Monitored Ions (m/z) | Specific fragments of the derivatized analyte |

This table presents a hypothetical set of parameters for illustrative purposes.

Electrochemical and Other Advanced Detection Strategies

Electrochemical detection offers a sensitive and selective alternative for the analysis of electroactive compounds. doria.firesearchgate.net The benzoate (B1203000) functional group can be electrochemically active, allowing for its detection using techniques such as cyclic voltammetry or differential pulse voltammetry. nih.gov When coupled with HPLC, an electrochemical detector can provide high sensitivity for the quantification of Potassium 2-(1-phenylethoxy)benzoate, particularly in complex samples where UV-active interferences may be present. insciences.org The method would involve applying a potential to a working electrode and measuring the resulting current as the analyte elutes from the column.

Other advanced detection strategies could include the use of ion-selective electrodes (ISEs) designed to be responsive to the benzoate anion. doria.fi While typically used for direct potentiometric measurements, ISEs could potentially be adapted for use in flow-injection analysis or as detectors in ion chromatography. doria.fi

Interactions of Potassium 2 1 Phenylethoxy Benzoate with Inorganic and Organic Chemical Systems

Complexation Chemistry with Metal Ions and Coordination Polymers

Currently, there is a notable absence of specific research in the public domain detailing the complexation chemistry of Potassium 2-(1-phenylethoxy)benzoate with metal ions or the formation of its coordination polymers. While the carboxylate group of the benzoate (B1203000) moiety and the ether oxygen present potential coordination sites for metal ions, dedicated studies to synthesize and characterize such complexes have not been reported.

In analogous systems, potassium salts of various carboxylates are known to form coordination polymers. For instance, potassium-based coordination polymers have been synthesized using ligands containing nitrogen and sulfur donor atoms, where the potassium ions exhibit hepta-coordination, linking anionic complexes into three-dimensional networks. The coordination environment around the potassium ion in these structures often includes solvent molecules in addition to the ligand's donor atoms.

Furthermore, the broader field of metal-benzoate complexes shows a rich variety of coordination modes. Benzoate ligands can coordinate to metal centers in monodentate, bidentate (chelating or bridging), and other more complex fashions. Transition metals, for example, have been shown to form dinuclear complexes with substituted benzoate ligands, where the benzoate groups act as bridges between the metal centers. The specific steric and electronic properties of the 1-phenylethoxy substituent in Potassium 2-(1-phenylethoxy)benzoate would be expected to influence the geometry and stability of any potential metal complexes, but experimental data remains unavailable.

Adsorption Behavior on Inorganic and Organic Surfaces

Specific studies on the adsorption behavior of Potassium 2-(1-phenylethoxy)benzoate on either inorganic or organic surfaces are not presently available in scientific literature. However, the adsorption characteristics of the structurally related compound, benzoic acid, have been investigated on various surfaces, offering potential insights.

The adsorption of benzoic acid from aqueous solutions onto surfaces like activated carbon is significantly influenced by the pH of the solution. The extent of adsorption is generally highest at a pH close to the pKa of the carboxylic acid, where the neutral, undissociated form of the molecule predominates. At higher pH values, where the carboxylate anion is the major species, adsorption tends to decrease due to electrostatic repulsion with negatively charged surfaces.

For Potassium 2-(1-phenylethoxy)benzoate, being a salt, it would be fully dissociated in aqueous solution. Its adsorption would therefore be governed by the interactions of the 2-(1-phenylethoxy)benzoate anion with the surface. The adsorption on a positively charged surface could be enhanced through electrostatic attraction, while adsorption on a negatively charged surface would likely be hindered. The bulky and hydrophobic 1-phenylethoxy group would also play a significant role, potentially leading to hydrophobic interactions with organic surfaces or modified inorganic surfaces.

Investigations into the adsorption of benzoic acid on metal oxide surfaces, such as anatase TiO2, have revealed that adsorption can occur through different modes, including bidentate and monodentate coordination, with or without the dissociation of the carboxylic acid proton. The specific surface facet of the inorganic material can also influence the preferred adsorption geometry and energy. While these findings for benzoic acid are informative, experimental verification for Potassium 2-(1-phenylethoxy)benzoate is necessary to determine its specific adsorption profile.

Adsorption Data for Benzoic Acid on Activated Carbon Cloth

| pH | Adsorption Rate Constant (k x 10^3 min^-1) | Extent of Adsorption at 125 min (mol g^-1) |

| 2.0 | 25.8 | 1.10 |

| 3.7 | 34.5 | 1.48 |

| 5.3 | 20.8 | 0.95 |

| 9.1 | 15.6 | 0.65 |

| 11.0 | 12.8 | 0.55 |

Co-crystallization and Multi-component Solid Formation

There is no specific information in the available literature regarding the co-crystallization or formation of multi-component solids involving Potassium 2-(1-phenylethoxy)benzoate. The principles of crystal engineering suggest that the 2-(1-phenylethoxy)benzoate anion could potentially form multi-component solids with suitable co-formers.

Co-crystallization is a technique used to create new solid forms with modified physicochemical properties by combining two or more different molecules in a crystal lattice in a specific stoichiometric ratio. These interactions are typically non-covalent, such as hydrogen bonds, π-π stacking, and van der Waals forces.

In the context of benzoates, benzoic acid itself has been used as a co-former in the development of pharmaceutical co-crystals to enhance properties like solubility and dissolution rate. For example, co-crystals of carvedilol (B1668590) with benzoic acid have been prepared, demonstrating the potential for interaction between a drug molecule and the benzoic acid co-former. The formation of these co-crystals is often guided by the presence of functional groups capable of forming robust intermolecular interactions.

For Potassium 2-(1-phenylethoxy)benzoate, the carboxylate group could interact with hydrogen bond donors, and the aromatic rings could participate in π-π stacking interactions. However, the presence of the potassium counter-ion would significantly influence the intermolecular interactions, making it more likely to form multi-component salts or ionic co-crystals rather than neutral co-crystals. Without experimental studies, the potential for and nature of any multi-component solids of Potassium 2-(1-phenylethoxy)benzoate remain speculative.

Conclusion and Future Research Perspectives on Potassium 2 1 Phenylethoxy Benzoate

Summary of Key Fundamental Chemical Insights

Potassium 2-(1-phenylethoxy)benzoate is an organic salt consisting of a potassium cation (K⁺) and a 2-(1-phenylethoxy)benzoate anion. The anion's structure is notable for several key features that are predicted to govern its chemical and physical properties.

The core of the anion is a benzoic acid derivative, where the carboxylate group provides a site for ionic bonding with the potassium ion. ontosight.ai The presence of the ether linkage at the ortho position introduces a significant steric and electronic modification compared to simple benzoate (B1203000) salts. francis-press.com This ether, specifically a 1-phenylethoxy group, is perhaps the most defining feature.

Crucially, the benzylic carbon atom of the 1-phenylethoxy group is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-Potassium 2-(1-phenylethoxy)benzoate. This inherent chirality is expected to be a dominant factor in its solid-state packing, its interaction with other chiral molecules, and its chiroptical properties. rsc.orgyale.edu The molecule combines a polar, ionic head (the potassium carboxylate) with a nonpolar, bulky, and chiral tail, making it an amphiphilic structure with potential for complex self-assembly in solution and in the solid state.

A summary of its predicted fundamental properties is presented below.

| Property | Predicted Value/Characteristic | Significance |

| Molecular Formula | C₁₅H₁₃KO₃ | Defines the elemental composition and molar mass. |

| Molar Mass | 284.36 g/mol | A key parameter for all quantitative chemical work. |

| Key Functional Groups | Carboxylate, Ether, Phenyl Ring | These groups determine the compound's reactivity and intermolecular interactions. |

| Chirality | Contains one stereocenter | Leads to the existence of enantiomers, which can have distinct biological and material properties. musechem.com |

| Predicted Solubility | Freely soluble in water, soluble in polar organic solvents like ethanol. fao.org | The ionic carboxylate group suggests water solubility, while the organic structure allows for solubility in less polar media. |

| Physical State | Expected to be a white crystalline solid. fao.org | Typical for simple organic salts. |

This table presents predicted properties based on the compound's structure and data from analogous compounds. Experimental verification is required.

Identification of Unexplored Academic Research Avenues and Challenges

The novelty of Potassium 2-(1-phenylethoxy)benzoate means that nearly all aspects of its chemistry are unexplored. The following represent key research avenues and the challenges associated with them.

Q & A

Basic: What are the optimal synthetic routes for Potassium 2-(1-phenylethoxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves alkylation of 2-hydroxybenzoate derivatives using (1-bromoethyl)benzene in the presence of a strong base (e.g., sodium hydride) in polar aprotic solvents like DMF. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (60–80°C), and optimizing stoichiometry (1:1 molar ratio of phenol to alkylating agent). Post-reaction purification via column chromatography or recrystallization is recommended. Monitoring by TLC or HPLC ensures completion .

Basic: Which spectroscopic and computational methods are most effective for characterizing Potassium 2-(1-phenylethoxy)benzoate?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm ester/ether linkages (e.g., aromatic protons at δ 7.75 ppm for methyl 2-(1-phenylethoxy)benzoate) .

- IR/Raman Spectroscopy : Detect functional groups (C=O stretch ~1700 cm, C-O-C ~1250 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar benzoates .

- Computational Modeling : Hartree-Fock or DFT calculations (e.g., B3LYP/6-311++G**) predict vibrational spectra and conformational stability .

Basic: How does the solubility and stability of Potassium 2-(1-phenylethoxy)benzoate vary under different experimental conditions?

Methodological Answer:

Solubility is highest in polar solvents (DMSO, DMF) and minimal in non-polar solvents (hexane). Stability assays should include pH titration (stable at neutral pH, hydrolyzes under acidic/basic conditions) and thermal analysis (TGA/DSC). For biological studies, use PBS buffer (pH 7.4) and avoid prolonged light exposure. Pre-screen degradation via HPLC .

Advanced: What experimental designs are recommended to assess the compound's biological activity in cancer cell lines?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays on HepG2/THLE2 cells. Dose-response curves (e.g., 10–100 µg/mL) identify IC values. Note differential cytotoxicity: Potassium benzoate reduced HepG2 viability by 31% at 25 µg/mL, while THLE2 cells showed minimal effects .

- Mechanistic Studies : Combine with apoptosis markers (Annexin V/PI staining) and ROS detection kits. Include positive controls (e.g., cisplatin) .

Advanced: How should researchers address contradictions in data regarding the compound's efficacy or toxicity?

Methodological Answer:

- Statistical Reanalysis : Apply ANOVA or mixed-effects models to reconcile conflicting results (e.g., sodium benzoate’s efficacy in HE treatment vs. Cochrane review findings) .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage, cell type, and assay sensitivity .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with protein databases (e.g., PDB) to model binding to enzymes like cyclooxygenase-2.

- MD Simulations : GROMACS or NAMD analyze stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How can the compound be utilized in catalytic or synthetic applications?

Methodological Answer:

- Reagent in Esterification : Act as a potassium base in SN2 reactions or phase-transfer catalysis.

- Intermediate Synthesis : Convert to acid derivatives via hydrolysis for drug discovery (e.g., bent-core liquid crystals) .

Advanced: What chromatographic techniques resolve stereoisomers or byproducts during synthesis?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients.

- Prep-TLC : Silica gel GF254 plates eluted with ethyl acetate/hexane (1:4) .

Advanced: How can synthesis be scaled while maintaining reproducibility and purity?

Methodological Answer:

- Process Optimization : Use flow chemistry for controlled mixing and temperature.

- Purification : Recrystallize from ethanol/water (3:1) or employ flash chromatography with gradients. Validate purity via HPLC (>98%) .

Basic: What safety protocols are essential when handling Potassium 2-(1-phenylethoxy)benzoate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.